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molecular formula H3O3Ru B8344670 Ruthenium(3+) trihydroxide

Ruthenium(3+) trihydroxide

Cat. No. B8344670
M. Wt: 152.1 g/mol
InChI Key: VDRDGQXTSLSKKY-UHFFFAOYSA-K
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Patent
US04757051

Procedure details

A mixture of 400 g (2.44 moles) of 2-tert-butyl-4-methylphenol, 400 ml of dioxane and 1 g of ruthenium hydroxide was initially taken in an autoclave and hydrogenated at 120° C. and under a hydrogen pressure of 50 bar until the pressure remained constant (total hydrogenation time about 3 1/2 hours). The catalyst was separated off, after which the dioxane was distilled off and the residue was fractionated under 0.01 mbar. After a small initial fraction (15 g with a boiling point up to 60° C./0.01 mbar), 401 g (2.36 moles, corresponding to a yield of 96%) of 2-tert-butyl-4-methylcyclohexanol distilled over at 80°-85° C./0.01 mbar and, after cooling, solidified to a semisolid mass. On the basis of 13C NMR spectroscopic data, the product was identified as a diastereomer mixture of the following composition: A:B:C:D=68:29:2:1 ##STR7##
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2]>[OH-].[Ru+3].[OH-].[OH-].O1CCOCC1>[C:1]([CH:5]1[CH2:10][CH:9]([CH3:11])[CH2:8][CH2:7][CH:6]1[OH:12])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[Ru+3].[OH-].[OH-]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was initially taken in an autoclave and hydrogenated at 120° C. and under a hydrogen
CUSTOM
Type
CUSTOM
Details
(total hydrogenation time about 3 1/2 hours)
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The catalyst was separated off
DISTILLATION
Type
DISTILLATION
Details
after which the dioxane was distilled off
DISTILLATION
Type
DISTILLATION
Details
After a small initial fraction (15 g with a boiling point up to 60° C./0.01 mbar), 401 g (2.36 moles, corresponding to a yield of 96%) of 2-tert-butyl-4-methylcyclohexanol distilled over at 80°-85° C./0.01 mbar
TEMPERATURE
Type
TEMPERATURE
Details
after cooling, solidified to a semisolid mass
ADDITION
Type
ADDITION
Details
On the basis of 13C NMR spectroscopic data, the product was identified as a diastereomer mixture of the following composition

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1C(CCC(C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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